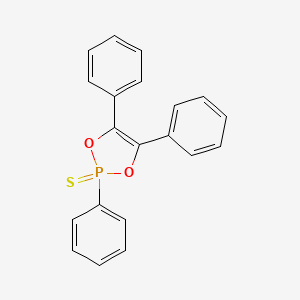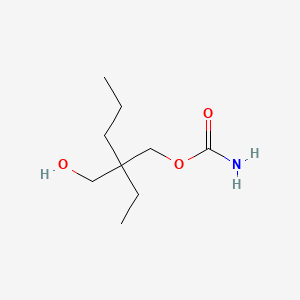![molecular formula C15H18ClNS B14694255 N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride CAS No. 33711-32-9](/img/structure/B14694255.png)
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride is a chemical compound with a complex structure that includes a sulfanylmethyl group attached to a phenylmethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride typically involves the reaction of 4-methylthiobenzyl chloride with benzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst such as palladium.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets. The sulfanylmethyl group can form bonds with various biomolecules, influencing their function and activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- **4-[(4-methylphenyl)sulfanylmethyl]aniline
- **N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline
- **N-phenyl-4-[(4-methylphenyl)sulfanylmethyl]aniline
Uniqueness
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride is unique due to its specific structure, which includes both a sulfanylmethyl group and a phenylmethanamine backbone
特性
CAS番号 |
33711-32-9 |
|---|---|
分子式 |
C15H18ClNS |
分子量 |
279.8 g/mol |
IUPAC名 |
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NS.ClH/c1-13-7-9-15(10-8-13)17-12-16-11-14-5-3-2-4-6-14;/h2-10,16H,11-12H2,1H3;1H |
InChIキー |
IYLNZNYMXIQBBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SCNCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)

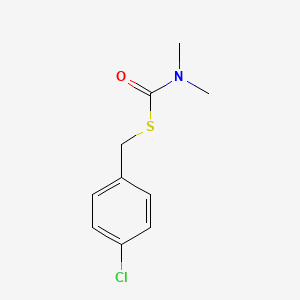



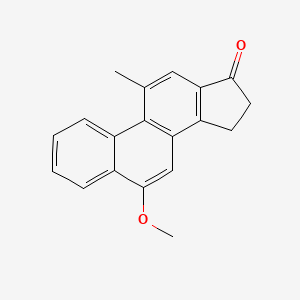
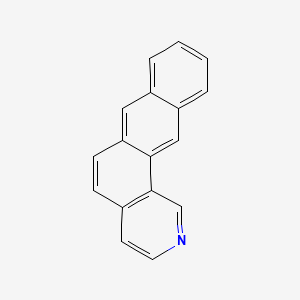
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
